![molecular formula C16H24N4OS B5663590 3-ETHYL-5-({[4-(3-METHYLBUTOXY)PHENYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-4-AMINE](/img/structure/B5663590.png)
3-ETHYL-5-({[4-(3-METHYLBUTOXY)PHENYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-4-AMINE
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Overview
Description
3-ETHYL-5-({[4-(3-METHYLBUTOXY)PHENYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-4-AMINE is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with an ethyl group, a methylbutoxyphenyl group, and a sulfanyl group attached to a triazole ring, making it a subject of interest for various scientific research applications.
Preparation Methods
The synthesis of 3-ETHYL-5-({[4-(3-METHYLBUTOXY)PHENYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-4-AMINE involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is widely applied for carbon-carbon bond formation. This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
3-ETHYL-5-({[4-(3-METHYLBUTOXY)PHENYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-4-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.
Scientific Research Applications
3-ETHYL-5-({[4-(3-METHYLBUTOXY)PHENYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-4-AMINE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Due to its unique structure, it is investigated for potential therapeutic applications, such as antimicrobial, antifungal, and anticancer activities.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-ETHYL-5-({[4-(3-METHYLBUTOXY)PHENYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-4-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 3-ETHYL-5-({[4-(3-METHYLBUTOXY)PHENYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-4-AMINE include other triazole derivatives, such as:
These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its combination of an ethyl group, a methylbutoxyphenyl group, and a sulfanyl group attached to the triazole ring, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-ethyl-5-[[4-(3-methylbutoxy)phenyl]methylsulfanyl]-1,2,4-triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4OS/c1-4-15-18-19-16(20(15)17)22-11-13-5-7-14(8-6-13)21-10-9-12(2)3/h5-8,12H,4,9-11,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPQXWISEDMDOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1N)SCC2=CC=C(C=C2)OCCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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